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Compound of Interest

Compound Name: Reproterol Hydrochloride

Cat. No.: B10775818 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the research applications of Reproterol
Hydrochloride, a selective beta-2 (β2) adrenergic receptor agonist. The document collates

available physicochemical data, explores its mechanism of action, summarizes key

experimental findings, and provides detailed protocols for relevant in vitro assays.

Introduction
Reproterol Hydrochloride (CAS: 13055-82-8) is a sympathomimetic amine used clinically as

a bronchodilator for the treatment of obstructive airway diseases such as asthma and chronic

obstructive pulmonary disease (COPD).[1][2] Structurally, it is a unique compound synthesized

from the combination of orciprenaline (a non-selective beta-agonist) and theophylline (a

phosphodiesterase inhibitor).[3] This dual heritage suggests a complex mechanism of action

that has been a subject of research. Its primary therapeutic effect is the rapid relaxation of

airway smooth muscle, alleviating bronchoconstriction.[1][4][5] This guide focuses on the

underlying pharmacology, experimental data, and methodologies relevant to the scientific

investigation of Reproterol.

Physicochemical Properties
Reproterol Hydrochloride is a white, crystalline solid. Its fundamental properties are essential

for designing experimental protocols, including solution preparation and storage.
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Property Value Source

CAS Number 13055-82-8 PubChem[6]

Molecular Formula C₁₈H₂₄ClN₅O₅ PubChem[6]

Molecular Weight 425.9 g/mol PubChem[6]

IUPAC Name

7-[3-[[2-(3,5-

dihydroxyphenyl)-2-

hydroxyethyl]amino]propyl]-1,3

-dimethylpurine-2,6-

dione;hydrochloride

PubChem[6]

Predicted Water Solubility 2.88 mg/mL DrugBank

Predicted pKa (Strongest

Acidic)
8.84 DrugBank

Predicted pKa (Strongest

Basic)
9.66 DrugBank

Mechanism of Action
Reproterol's primary mechanism of action is the stimulation of β2-adrenergic receptors located

on the surface of airway smooth muscle cells.[1][5] This interaction initiates a well-defined

signaling cascade. Additionally, its theophylline moiety suggests a potential secondary

mechanism involving the inhibition of phosphodiesterase (PDE) enzymes.[3]

β2-Adrenergic Receptor Agonism
As a β2-agonist, Reproterol mimics the action of endogenous catecholamines like epinephrine.

Binding to the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), activates the

associated stimulatory G-protein (Gs). This triggers a cascade of intracellular events:

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates the enzyme adenylyl

cyclase.

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine

monophosphate (cAMP).
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Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates

Protein Kinase A (PKA).

Smooth Muscle Relaxation: PKA phosphorylates several downstream targets, leading to a

decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase

(MLCK). This ultimately results in the relaxation of bronchial smooth muscle and

bronchodilation.[5]
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Caption: β2-Adrenergic Receptor Signaling Pathway of Reproterol.

Potential Phosphodiesterase (PDE) Inhibition
The structural similarity of Reproterol to theophylline suggests it may also inhibit PDE enzymes.

[3] PDEs are responsible for the degradation of cAMP. By inhibiting these enzymes, Reproterol

could potentiate its own primary effect by preventing the breakdown of cAMP, leading to a more

sustained and pronounced increase in intracellular levels and, consequently, greater

bronchodilation. This dual action may differentiate it from other β2-agonists.[3][7]

Research Applications and Experimental Data
Reproterol has been investigated in various in vitro and in vivo models to characterize its

bronchodilatory and anti-inflammatory properties. While specific receptor binding affinities (Ki)

and functional potencies (EC50) on airway smooth muscle are not readily available in

published literature, comparative studies provide valuable insights.

In Vitro Studies
4.1.1 Effects on Inflammatory Mediator Production
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A key study investigated the effects of Reproterol on human monocytes, comparing its activity

to the β2-agonists fenoterol and salbutamol. The study measured the production of cAMP and

the inhibition of lipopolysaccharide (LPS)-induced leukotriene B4 (LTB4), an inflammatory

mediator.

Compound (at 10⁻⁵ M)
cAMP Production (%
Increase)

LTB4 Production (%
Inhibition)

Reproterol 128% 49%

Fenoterol 65% 15%

Salbutamol 13% 59%

Statistically significant

(p<0.05). Data from Juergens

et al., 2004.[7][8]

These results indicate that Reproterol is a potent stimulator of cAMP production, significantly

more so than fenoterol and salbutamol at the tested concentration.[7][8] This enhanced cAMP

stimulation may be due to its dual action of β2-receptor agonism and PDE inhibition.[3][7]

4.1.2 Airway Smooth Muscle Relaxation

Studies have consistently demonstrated Reproterol's potent spasmolytic effects on isolated

tracheal and bronchial smooth muscle preparations contracted by various agents, including

histamine and acetylcholine.[9] While quantitative EC50 values for Reproterol in these assays

are not specified in the available literature, it is described as a powerful stimulant of adenylyl

cyclase activity in the trachea and bronchi, comparable to salbutamol but less potent than the

non-selective agonist isoprenaline.

Pharmacokinetic Data
Pharmacokinetic studies have been performed in various species, including humans. The data

highlights differences in absorption and elimination across species.
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Species Route Key Findings

Rat Oral
Absorption: 18%; Elimination:

58% fecal.

Rat Intratracheal
Absorption: 90%. High affinity

for lung tissue.

Dog Oral
Elimination half-life: 12.4

hours.

Dog IV 57% renal elimination.

Human Oral
Peak plasma level reached

within 2 hours.

Human IV
Rapid distribution and

elimination.

Data summarized from a study

using radiolabeled Reproterol.

Key Experimental Protocols
While specific protocols detailing the use of Reproterol are scarce, standard methodologies for

assessing bronchodilator activity can be readily adapted. The following are detailed,

representative protocols for key assays.

Protocol: In Vitro Tracheal Smooth Muscle Relaxation
Assay
This protocol describes a general method for assessing the relaxant properties of a compound

on pre-contracted guinea pig tracheal rings, a standard model for bronchodilator research.[10]

[11][12]
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Caption: Workflow for Guinea Pig Tracheal Ring Relaxation Assay.

Methodology:

Tissue Preparation:

Humanely euthanize male Dunkin-Hartley guinea pigs (250-300g) via cervical dislocation.

[10]

Immediately excise the trachea and place it in ice-cold Krebs-Henseleit buffer

(Composition in mM: NaCl 118.0, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃
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25.0, Glucose 11.0).[10][12]

Carefully clean the trachea of adherent connective tissue and cut it into 2-3 mm wide

rings.[12]

Organ Bath Mounting:

Suspend the tracheal rings between two L-shaped stainless steel hooks in a 10 mL organ

bath containing Krebs-Henseleit buffer.[11]

Maintain the buffer at 37°C and continuously aerate with a gas mixture of 95% O₂ and 5%

CO₂.[10][11][12]

Connect the upper hook to an isometric force transducer to record changes in tension.

Apply an initial resting tension of 1.0 g and allow the tissue to equilibrate for at least 60

minutes, with buffer changes every 15-20 minutes.[10]

Experimental Procedure:

Induce a stable contraction using a spasmogen. A common choice is histamine (e.g., 10

µM) or carbachol.[11]

Once the contraction reaches a stable plateau, add Reproterol Hydrochloride to the bath

in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

Allow the tissue to respond to each concentration until a stable relaxation is observed

before adding the next concentration.

Data Analysis:

Record the isometric tension throughout the experiment.

Express the relaxation at each Reproterol concentration as a percentage reversal of the

initial induced contraction.

Plot the percentage relaxation against the log concentration of Reproterol to generate a

dose-response curve.
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Calculate the EC50 (the molar concentration of the agonist that produces 50% of the

maximal response) from the curve using non-linear regression analysis.

Protocol: cAMP Accumulation Assay in Whole Cells
This protocol provides a general framework for measuring intracellular cAMP levels in response

to β2-agonist stimulation using a commercially available assay kit (e.g., AlphaScreen).[2][13]

[14]

Methodology:

Cell Culture:

Culture a suitable cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or

HEK293 cells stably transfected with the human β2AR) in appropriate media.

Cell Stimulation:

Harvest and seed the cells into a 384-well microplate at an optimized density (e.g., 3000

cells/well).[13]

Allow cells to adhere overnight.

Pre-incubate cells with a phosphodiesterase inhibitor such as IBMX (3-isobutyl-1-

methylxanthine) for 30 minutes to prevent cAMP degradation.

Add varying concentrations of Reproterol Hydrochloride to the wells and incubate for a

defined period (e.g., 30 minutes) at 37°C to stimulate cAMP production.[8]

Detection:

Lyse the cells and perform the cAMP detection according to the manufacturer's

instructions for the chosen assay kit. This typically involves adding detection reagents

(e.g., biotinylated-cAMP and antibody-conjugated acceptor beads).[13][14]

Incubate to allow for the competitive binding reaction to reach equilibrium.

Data Analysis:
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Read the plate using an appropriate plate reader.

Generate a standard curve using known concentrations of cAMP.

Convert the raw signal from the experimental wells to cAMP concentrations (e.g.,

pmol/well) using the standard curve.[2]

Plot the cAMP concentration against the log concentration of Reproterol to generate a

dose-response curve and determine the EC50 value.

Conclusion
Reproterol Hydrochloride is a potent and rapid-acting bronchodilator whose research

applications center on its function as a β2-adrenergic agonist. Its unique chemical structure,

combining features of both an adrenergic agonist and a xanthine, suggests a dual mechanism

involving both adenylyl cyclase activation and potential phosphodiesterase inhibition, leading to

robust cAMP stimulation. While quantitative data on its direct receptor binding and functional

potency in airway tissues are limited in publicly accessible literature, the available comparative

data confirms its efficacy. The experimental protocols provided in this guide offer a framework

for researchers to further investigate the pharmacological profile of Reproterol and its potential

applications in the development of respiratory therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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